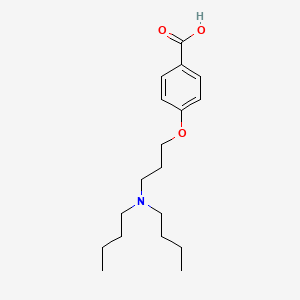

4-(3-(Dibutylamino)propoxy)benzoic acid

CAS No.: 748763-03-3

Cat. No.: VC7998381

Molecular Formula: C18H29NO3

Molecular Weight: 307.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 748763-03-3 |

|---|---|

| Molecular Formula | C18H29NO3 |

| Molecular Weight | 307.4 g/mol |

| IUPAC Name | 4-[3-(dibutylamino)propoxy]benzoic acid |

| Standard InChI | InChI=1S/C18H29NO3/c1-3-5-12-19(13-6-4-2)14-7-15-22-17-10-8-16(9-11-17)18(20)21/h8-11H,3-7,12-15H2,1-2H3,(H,20,21) |

| Standard InChI Key | SPPUXULYIUEQMC-UHFFFAOYSA-N |

| SMILES | CCCCN(CCCC)CCCOC1=CC=C(C=C1)C(=O)O |

| Canonical SMILES | CCCCN(CCCC)CCCOC1=CC=C(C=C1)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzoic acid group (-C₆H₄COOH) linked via an ether bond to a 3-(dibutylamino)propoxy chain (-O-(CH₂)₃-N(C₄H₉)₂) . This amphiphilic design confers both hydrophobic (dibutylamino groups) and hydrophilic (carboxylic acid) regions, influencing its solubility and reactivity. The IUPAC name is 4-[3-(dibutylamino)propoxy]benzoic acid, with alternative synonyms including C-Dealkyl-dronedarone and BEN761 .

Physical and Chemical Characteristics

Key physicochemical parameters are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₂₉NO₃ | |

| Molecular Weight | 307.43 g/mol | |

| Exact Mass | 307.215 g/mol | |

| LogP (Partition Coeff.) | 4.06 | |

| Topological Polar SA | 49.8 Ų | |

| HS Code | 2922509090 |

Notably, experimental data for melting point, boiling point, and density remain unreported in accessible literature . The logP value of 4.06 indicates moderate lipophilicity, suggesting preferential solubility in organic solvents over aqueous media .

Synthesis and Production

Industrial-Scale Considerations

The compound falls under HS Code 2922509090 (“other amino-compounds with oxygen function”), attracting a 6.5% MFN tariff . Industrial production likely employs continuous-flow reactors to optimize yield and purity, though specific details are proprietary.

Pharmaceutical Relevance and Applications

Role as Dronedarone Metabolite

4-(3-(Dibutylamino)propoxy)benzoic acid is identified as C-Dealkyl-dronedarone, a primary metabolite of the antiarrhythmic drug dronedarone . Hepatic cytochrome P450 enzymes mediate N-dealkylation of the parent drug, producing this carboxylic acid derivative. Pharmacokinetic studies suggest the metabolite retains partial ion channel-blocking activity, though its clinical significance requires further investigation .

Analytical Characterization

Spectroscopic Data

Mass Spectrometry: The exact mass (307.215 g/mol) correlates with a molecular ion peak at m/z 307.2 in ESI-MS . Fragmentation patterns typically include loss of the propoxy chain (-101 Da) and decarboxylation (-44 Da) .

NMR Spectroscopy: Predicted ¹H NMR signals include:

-

δ 1.0–1.5 (m, 18H, butyl CH₃ and CH₂)

-

δ 3.4–3.6 (t, 2H, OCH₂)

Deuterated Derivatives

The deuterated analog 4-[3-(Dibutylamino)propoxy]benzoic Acid-d₆ Methyl Ester (CAS 1329835-67-7) is used as an internal standard in LC-MS assays. Its molecular weight is 321.46 g/mol, with six deuterium atoms enhancing mass spectral distinction .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume